molecular formula C23H20N4OS B2662050 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 873856-51-0

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2662050
CAS No.: 873856-51-0
M. Wt: 400.5
InChI Key: PGINOHVLUUVRAB-UHFFFAOYSA-N
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Description

The compound "(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone" features a benzothiazole-pyridine core linked via a methanone group to a 4-phenylpiperazine moiety. This structure combines heterocyclic pharmacophores known for diverse biological activities, including CNS modulation and enzyme inhibition.

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c28-23(27-15-13-26(14-16-27)17-7-2-1-3-8-17)18-9-6-12-24-21(18)22-25-19-10-4-5-11-20(19)29-22/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGINOHVLUUVRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19N3OS\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{OS}

This structure features a benzo[d]thiazole moiety, a pyridine ring, and a phenylpiperazine group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : The compound may act on neurotransmitter receptors, influencing pathways related to anxiety and depression.
  • Enzymes : It could inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects against certain diseases.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing the benzo[d]thiazole structure have demonstrated promising results in inhibiting tumor growth in vitro.

CompoundCell Line TestedIC50 (µM)Effect
Compound AA549 (Lung)5.0Inhibitory
Compound BHeLa (Cervical)3.5Inhibitory
Compound CMCF7 (Breast)4.2Inhibitory

These findings suggest that the compound may possess similar antitumor properties, warranting further investigation.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that derivatives with the benzo[d]thiazole and piperazine groups exhibit varying degrees of antibacterial effects against common pathogens.

PathogenZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results highlight the potential use of this compound in treating bacterial infections.

Case Studies

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of benzo[d]thiazole derivatives for their antitumor activity. The lead compound showed an IC50 value of 4.5 µM against the MCF7 cell line, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Screening : In another investigation, compounds similar to this compound were tested against various bacterial strains. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

(A) BH49342: (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone
  • Structural Difference : Replaces the 4-phenylpiperazine with 4-methylpiperazine.
(B) Compound 3a: N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
  • Structural Difference: Substitutes methanone with an acetamide linker.
  • Impact: The acetamide introduces hydrogen-bond donor capacity, which may enhance interactions with polar residues in target proteins (e.g., dopamine receptors) .
(C) 5j: 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one
  • Structural Difference : Incorporates a benzothiazolone ring and a longer alkyl chain.
  • Impact : Increased conformational flexibility and electron-withdrawing effects from the ketone may influence metabolic stability .

Linker and Substituent Variations

Compound Linker Type Key Substituents Evidence
Target Compound Methanone 4-Phenylpiperazine
BH49342 Methanone 4-Methylpiperazine
3a () Acetamide 4-Phenylpiperazine, 6-Cl-Bthiazole
3a () Ethoxy Piperidine
5f () Thiazole-pyranone 4-Hydroxybenzylidene

Pharmacological Profile Comparisons

Receptor Affinity and Selectivity

  • Target Compound : Likely exhibits dual H1/H4 histamine receptor modulation due to structural similarities to dual ligands in .
  • Compound 3a () : Demonstrated dopamine D2/D3 receptor affinity, suggesting CNS applications .
  • BH49342 : The methylpiperazine variant may show reduced off-target effects compared to phenyl analogs .

Enzyme Inhibition

  • Benzoxazole/Thiazole Derivatives () : Exhibit antitumor and antimicrobial activities via RSK2 and α1-AR antagonism .
  • Target Compound : The benzothiazole-pyridine core may inhibit kinases or cytochrome P450 enzymes, though specific data are lacking.

Physicochemical and Pharmacokinetic Properties

Property Target Compound BH49342 3a ()
Molecular Weight 338.43 g/mol 338.43 393.89 g/mol
LogP (Predicted) ~3.5 ~2.8 ~3.2
Hydrogen Bond Acceptors 6 6 7
Solubility Low (lipophilic) Moderate Moderate
  • Key Observations :
    • The 4-phenylpiperazine in the target compound increases lipophilicity, favoring membrane permeability but risking solubility challenges.
    • Acetamide-containing analogs (e.g., 3a) balance hydrophilicity and lipophilicity, enhancing oral bioavailability .

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